molecular formula C36H40FN9O3 B610202 PRN-1008 CAS No. 1575596-77-8

PRN-1008

Cat. No.: B610202
CAS No.: 1575596-77-8
M. Wt: 665.7744
InChI Key: LCFFREMLXLZNHE-GRBCXPRBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PRN-1008 involves multiple steps, including the formation of a covalent bond with a cysteine residue (Cys481) in BTK. The synthetic route typically includes the preparation of intermediate compounds, followed by the final coupling reaction to form this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PRN-1008 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .

Major Products Formed

The major product formed from the reactions involving this compound is the covalent complex with BTK, which results in the inhibition of BTK activity .

Mechanism of Action

PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in BTK. This binding inhibits BTK’s activity, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The inhibition of BTK leads to reduced B-cell activation and modulation of immune cell functions, making this compound a promising therapeutic agent for autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its reversible covalent binding mechanism, which allows for prolonged target occupancy and reduced off-target effects. This reversible binding also provides a safety advantage over irreversible inhibitors like ibrutinib .

Properties

IUPAC Name

(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFFREMLXLZNHE-GRBCXPRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40FN9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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